![molecular formula C13H11NO2 B2678197 (Z)-N-(4-hydroxybenzylidene)aniline oxide CAS No. 94664-72-9](/img/structure/B2678197.png)
(Z)-N-(4-hydroxybenzylidene)aniline oxide
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Description
(Z)-N-(4-hydroxybenzylidene)aniline oxide, commonly known as HBAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. HBAO is a Schiff base derivative of aniline, and its chemical structure consists of a benzene ring attached to a nitrogen atom, which is further linked to a carbon atom via a double bond.
Scientific Research Applications
Optical Sensor for Mercury Ions
The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg 2+) optical sensor . This sensor was prepared by synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets . The sensor exhibited a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s .
Methanogenesis Inhibition
The compound has been found to have methanogenic inhibition activity . The study found that the compound treatment of flooded soil did not significantly affect the bacterial community but rather the archaeal community; particularly, Methanosarcina spp .
Synthesis of Azobenzenes
The compound has been used in the transition metal oxide-catalyzed synthesis of azobenzenes through the oxidative coupling of anilines . An octahedral molecular sieve of manganese oxide, OMS-2, exhibited the best activity and selectivity .
Inhibiting Dechlorination of Chlorophenols
In addition to its methanogenic inhibition activity, the compound has been found to have a secondary effect of inhibiting the dechlorination of chlorophenols .
Selective Oxidation of Aniline
The compound has been used in the selective oxidation of aniline into azoxybenzene . The study found that the compound led to oxidation of aniline with a conversion rate of 99.6% and 83.7% selectivity to azoxybenzene at room temperature .
Preparation of Nanocomposites
The compound has been used in the preparation of novel tetrakis (4-hydroxyphenyl)porphyrin–graphene oxide nanocomposites . These nanocomposites have been applied in various fields, including the development of optical sensors .
properties
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWYELMGGGSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-hydroxybenzylidene)aniline oxide |
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